Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
Overview
Description
Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate typically involves the condensation of ethyl acetoacetate with an appropriate aniline derivative, followed by cyclization and oxidation steps. The reaction conditions may include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to corresponding amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate can be compared with other quinoline derivatives, such as:
Quinine: An antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial agent with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Properties
IUPAC Name |
ethyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)9-14-11-6-4-3-5-10(11)7-8-12(14)15/h3-6H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNLYJMYWJNXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573246 | |
Record name | Ethyl (2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81745-20-2 | |
Record name | Ethyl (2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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